Perflisopent
Overview
Description
. It is a colorless, odorless gas that is chemically inert and non-flammable. Perflisopent is primarily used as a contrast agent in myocardial contrast echocardiography due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perflisopent can be synthesized through the fluorination of isopentane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of unwanted by-products. The reaction can be represented as follows:
C5H12+F2→C5F12+H2
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as purification and distillation to obtain high-purity this compound suitable for medical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Perflisopent is chemically inert and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the lack of reactive sites on the molecule .
Common Reagents and Conditions
Given its inert nature, this compound does not react with common reagents under standard conditions. It remains stable in the presence of acids, bases, and oxidizing agents .
Major Products Formed
Since this compound is resistant to chemical reactions, it does not form significant products through typical chemical processes .
Scientific Research Applications
Perflisopent has several scientific research applications, particularly in the fields of medicine and biology:
Myocardial Contrast Echocardiography: this compound is used as a contrast agent to enhance the imaging of the heart during echocardiography.
Peroxisome Proliferator-Activated Receptors (PPARs): Research has shown that this compound can activate peroxisome proliferator-activated receptors, which play a significant role in modulating lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation.
Artificial Organelles: Innovative research has focused on developing artificial organelles that mimic natural peroxisomes, with this compound being a key component in these studies.
Mechanism of Action
Perflisopent exerts its effects primarily through its physical properties rather than chemical interactions. In myocardial contrast echocardiography, this compound enhances imaging by providing a clear contrast between blood and myocardial tissue. Its involvement with peroxisome proliferator-activated receptors suggests that it may influence cellular processes related to lipid and glucose metabolism, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Perfluorobutane (C4F10): Similar to perflisopent, perfluorobutane is a fluorocarbon used as a contrast agent in medical imaging. this compound provides longer-lasting contrast.
Perfluorohexane (C6F14): Another fluorocarbon with similar properties, but with a higher molecular weight and different applications in industrial processes.
Uniqueness of this compound
This compound’s unique combination of chemical inertness, stability, and ability to provide prolonged contrast in echocardiography sets it apart from other fluorocarbons. Its potential role in activating peroxisome proliferator-activated receptors further highlights its versatility in scientific research.
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-(trifluoromethyl)butane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEFSWGYIJNMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074721 | |
Record name | Perfluoro-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-91-2 | |
Record name | Perflisopent [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLISOPENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FAQ8ON24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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